molecular formula C8H11BrO2 B6608648 ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate CAS No. 2866335-72-8

ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate

Cat. No.: B6608648
CAS No.: 2866335-72-8
M. Wt: 219.08 g/mol
InChI Key: VXATUFDSSUYGFH-UHFFFAOYSA-N
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Description

Ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate is an organic compound with the molecular formula C8H11BrO2 It is a derivative of cyclobutane, featuring a bromine atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate typically involves the bromination of ethyl 3-methylidenecyclobutane-1-carboxylate. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

    Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of a double bond by eliminating hydrogen bromide (HBr).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include ethyl 1-hydroxy-3-methylidenecyclobutane-1-carboxylate, ethyl 1-alkoxy-3-methylidenecyclobutane-1-carboxylate, or ethyl 1-amino-3-methylidenecyclobutane-1-carboxylate.

    Elimination Products: Formation of alkenes such as ethyl 3-methylidenecyclobutene-1-carboxylate.

Scientific Research Applications

Ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific biological pathways.

    Material Science: It can be used in the preparation of novel materials with specific properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate in chemical reactions involves the reactivity of the bromine atom and the ester functional group. The bromine atom can participate in nucleophilic substitution or elimination reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    Ethyl 1-bromocyclobutane-1-carboxylate: Similar structure but lacks the methylidene group.

    Ethyl 1-chloro-3-methylidenecyclobutane-1-carboxylate: Similar structure with chlorine instead of bromine.

    Ethyl 1-bromo-2-methylidenecyclobutane-1-carboxylate: Similar structure with the methylidene group at a different position.

Uniqueness: Ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate is unique due to the presence of both the bromine atom and the methylidene group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.

Properties

IUPAC Name

ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-3-11-7(10)8(9)4-6(2)5-8/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXATUFDSSUYGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=C)C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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